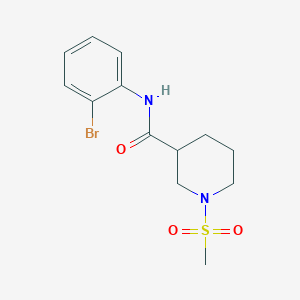
N-(1,1-dimethyl-2-phenylethyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dimethyl-2-phenylethyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as SNC80, is a selective agonist of the delta-opioid receptor. It is a synthetic compound that is commonly used in scientific research to study the mechanism of action and physiological effects of delta-opioid receptors.
Wirkmechanismus
N-(1,1-dimethyl-2-phenylethyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide selectively activates the delta-opioid receptor, which is a G protein-coupled receptor. Upon activation, the receptor initiates a signaling cascade that leads to the modulation of various cellular processes. This includes the inhibition of adenylyl cyclase, which leads to a decrease in cAMP levels and the activation of potassium channels, which leads to hyperpolarization of the cell membrane.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including analgesia, antinociception, and anticonvulsant effects. It has also been shown to have antidepressant effects in animal models of depression. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1,1-dimethyl-2-phenylethyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide in lab experiments is its selectivity for the delta-opioid receptor. This allows researchers to study the specific effects of delta-opioid receptor activation without interference from other opioid receptors. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study long-term effects.
Zukünftige Richtungen
There are several future directions for research involving N-(1,1-dimethyl-2-phenylethyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide. One area of research is the development of new drugs that target the delta-opioid receptor for the treatment of pain, addiction, and other disorders. Another area of research is the study of the role of delta-opioid receptors in various physiological processes, including mood regulation and immune function. Additionally, researchers may investigate the potential use of this compound in combination with other drugs for the treatment of various disorders.
Synthesemethoden
The synthesis of N-(1,1-dimethyl-2-phenylethyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide involves several steps, including the reaction of piperidine with ethylsulfonyl chloride, followed by the addition of 1,1-dimethyl-2-phenylethylamine. The resulting product is then purified using chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(1,1-dimethyl-2-phenylethyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide is widely used in scientific research to study the delta-opioid receptor. This receptor is involved in various physiological processes, including pain modulation, mood regulation, and addiction. By studying the mechanism of action and physiological effects of delta-opioid receptors, researchers hope to develop new treatments for pain, addiction, and other disorders.
Eigenschaften
IUPAC Name |
1-ethylsulfonyl-N-(2-methyl-1-phenylpropan-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-4-24(22,23)20-12-10-16(11-13-20)17(21)19-18(2,3)14-15-8-6-5-7-9-15/h5-9,16H,4,10-14H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDPJLHSQWLQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC(C)(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,6-difluoro-N-({[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino}carbonyl)benzamide](/img/structure/B5354662.png)


![2-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5354681.png)
![4-(5-methylpyridin-2-yl)-1-[3-(methylthio)propanoyl]piperidin-4-ol](/img/structure/B5354694.png)




![7-[2-(ethylthio)propanoyl]-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5354735.png)
![1-{[6-(pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}piperidine-3-carboxamide](/img/structure/B5354738.png)
![7-(2,3-dimethoxybenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5354751.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5354755.png)
![3-hydroxy-3-{[(trans-4-hydroxycyclohexyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5354763.png)
